N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide
Description
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a phenoxypropanamide backbone substituted with a 3-cyclopropyl-3-hydroxypropyl group. This compound combines a rigid cyclopropane ring, a hydroxyl group for polarity, and a phenoxy moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(19-13-5-3-2-4-6-13)15(18)16-10-9-14(17)12-7-8-12/h2-6,11-12,14,17H,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRNEUBUFFUVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1CC1)O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide typically involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with 2-phenoxypropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenoxypropanamide derivatives.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide:
Physicochemical Properties
- Cyclopropane vs. This may reduce conformational flexibility but improve target binding specificity.
- Hydroxyl Group: The 3-hydroxypropyl substituent increases hydrophilicity compared to non-polar groups like phenyl (e.g., N-(3-hydroxyphenyl)-3-phenoxypropanamide ) or methylsulfonamido groups (e.g., propyl)-2-(methylsulfonamido)-3-phenylpropanamide ). This could improve aqueous solubility.
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a cyclopropyl group, a hydroxyl group, and a phenoxypropanamide backbone. This structural configuration is believed to contribute to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that it may modulate the activity of enzymes or receptors involved in various signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Biological Activity and Therapeutic Potential
Recent investigations have highlighted several areas where this compound shows promise:
- Antitumor Activity : Initial studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness in reducing cell viability in human glioblastoma cells.
- Antiviral Properties : The compound has been explored for its potential role in inhibiting viral replication, particularly in herpesviruses. Studies suggest that it may interfere with viral entry or replication mechanisms.
- Anti-inflammatory Effects : Preliminary data indicate that it might modulate inflammatory responses, which could be beneficial in conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
-
In Vitro Studies :
- A study assessed the cytotoxic effects on various cancer cell lines, revealing IC50 values that suggest significant antitumor activity.
- Another investigation focused on its antiviral properties against herpes simplex virus (HSV), demonstrating a dose-dependent reduction in viral titers.
-
In Vivo Studies :
- Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicated favorable absorption and distribution profiles.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Similar amide structure | Moderate antitumor | Less effective than target compound |
| Compound B | Lacks cyclopropyl group | High antiviral activity | Different mechanism of action |
| Compound C | Contains additional hydroxyl groups | Anti-inflammatory | Enhanced solubility |
Q & A
Basic Research Questions
Q. What analytical methods are critical for confirming the structural integrity and purity of N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide during synthesis?
- Methodological Answer : Employ a combination of 1H/13C NMR spectroscopy to confirm functional groups and stereochemistry, mass spectrometry (MS) to verify molecular weight, and thin-layer chromatography (TLC) to monitor reaction progress. High-performance liquid chromatography (HPLC) with UV detection can assess purity. Cross-referencing experimental spectra with computational predictions (e.g., density functional theory, DFT) enhances accuracy .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF or THF), and catalyst/reagent selection (e.g., DCC for carbodiimide-mediated coupling). Use TLC to track intermediates and column chromatography (silica gel, gradient elution) for purification. Yield improvements often correlate with precise stoichiometric control of reactants like cyclopropylamine derivatives and phenoxypropanoyl chloride .
Q. What computational tools are recommended to predict the physicochemical properties of this compound?
- Methodological Answer : Use DFT calculations (Gaussian, ORCA) to model electronic structure and reactivity. Molecular dynamics (MD) simulations (GROMACS, AMBER) predict solubility and stability in aqueous environments. Software like Schrödinger Suite or AutoDock Vina can estimate partition coefficients (logP) and binding affinities to biological targets .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Standardize assays : Use isogenic cell lines and consistent dose ranges (e.g., 1–100 µM) to minimize variability.
- Validate purity : Confirm compound integrity via NMR and HPLC-MS to rule out degradation products.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., pyrimidine or thiazole derivatives) to identify structure-activity relationships (SAR).
- Mechanistic studies : Employ molecular docking (e.g., PyMOL, Discovery Studio) to predict target interactions and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can the mechanism of action of this compound in inflammatory pathways be elucidated?
- Methodological Answer :
- Kinase profiling : Screen against a panel of kinases (e.g., JAK/STAT, MAPK) using fluorescence-based assays.
- Gene expression analysis : Perform RNA-seq or qPCR on treated cells to identify dysregulated inflammatory markers (e.g., TNF-α, IL-6).
- Molecular dynamics : Simulate interactions with cyclooxygenase-2 (COX-2) or NF-κB subunits to identify binding motifs.
- In vivo validation : Use murine models of inflammation (e.g., carrageenan-induced paw edema) with pharmacokinetic monitoring .
Q. How can stability issues of this compound under varying pH conditions be addressed?
- Methodological Answer :
- Stability studies : Incubate the compound in buffers at pH 2–12 and analyze degradation products via LC-MS.
- Excipient screening : Test stabilizers like cyclodextrins or polyvinylpyrrolidone (PVP) to enhance shelf life.
- Temperature control : Store lyophilized samples at –20°C with desiccants to prevent hydrolysis of the cyclopropyl or amide groups .
Data Contradiction and Optimization
Q. How should researchers design experiments to validate conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Shake-flask method : Measure solubility in water, DMSO, and ethanol at 25°C and 37°C.
- Cosolvency approach : Use blends like PEG-400/water to improve dissolution.
- Computational validation : Compare experimental results with Hansen solubility parameters (HSPiP software) .
Q. What experimental approaches can differentiate the compound’s activity from structurally analogous propanamide derivatives?
- Methodological Answer :
- SAR studies : Synthesize analogs with modified cyclopropyl or phenoxy groups and test in parallel.
- Proteomics : Use affinity chromatography coupled with MS to identify unique protein targets.
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., COX-2) to pinpoint binding differences .
Notes
- Analytical Rigor : Always include triplicate measurements and statistical validation (e.g., ANOVA) for reproducibility.
- Ethical Compliance : Follow institutional guidelines for biological testing and computational data sharing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
